molecular formula C16H25NO B14005220 2-Benzylnonanamide CAS No. 15327-15-8

2-Benzylnonanamide

Cat. No.: B14005220
CAS No.: 15327-15-8
M. Wt: 247.38 g/mol
InChI Key: UNDLKBYNIMRTOJ-UHFFFAOYSA-N
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Description

2-Benzylnonanamide is an organic compound with the molecular formula C16H25NO It is a derivative of nonanamide, where a benzyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylnonanamide can be synthesized through the amidation of nonanoic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as N-heterocyclic carbenes (NHCs) can also enhance the efficiency of the amidation process .

Chemical Reactions Analysis

Types of Reactions

2-Benzylnonanamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions at the benzyl position.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzylnonanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-benzylnonanamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Nonanamide: The parent compound without the benzyl group.

    Benzylamine: The amine precursor used in the synthesis of 2-benzylnonanamide.

    Nonivamide: A capsaicin analog with similar structural features.

Uniqueness

This compound is unique due to the presence of both a long aliphatic chain and a benzyl group, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

CAS No.

15327-15-8

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-benzylnonanamide

InChI

InChI=1S/C16H25NO/c1-2-3-4-5-9-12-15(16(17)18)13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3,(H2,17,18)

InChI Key

UNDLKBYNIMRTOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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